3-Ethoxy-4-hydroxybenzyl alcohol

Catalog No.
S752798
CAS No.
4912-58-7
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-4-hydroxybenzyl alcohol

CAS Number

4912-58-7

Product Name

3-Ethoxy-4-hydroxybenzyl alcohol

IUPAC Name

2-ethoxy-4-(hydroxymethyl)phenol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3

InChI Key

ULCZGZGLABEWDG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CO)O

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)O

Antioxidant Properties

EHBA has been shown to possess significant antioxidant properties. It exhibits free radical scavenging activity and can neutralize reactive oxygen species (ROS) []. This ability makes EHBA a potential candidate for the treatment of various diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer [].

Studies have demonstrated that EHBA can inhibit lipid peroxidation, protein oxidation, and DNA damage, all of which are hallmarks of oxidative stress and contribute to the progression of various diseases [].

Potential for Pain Management

EHBA has shown promise in reducing pain, particularly neuropathic pain. Studies suggest that it can decrease the production of vanillyl alcohol, a compound associated with pain perception in tissues like the trigeminal nerve []. This finding suggests EHBA could be a potential therapeutic agent for managing chronic pain conditions.

Additional Research Areas

Research on EHBA is ongoing, and scientists are exploring its potential applications in various other areas. These include:

  • Skin protection: EHBA's antioxidant properties may offer protection against UV radiation-induced skin damage [].
  • Anti-inflammatory effects: Studies have shown that EHBA may possess anti-inflammatory properties, potentially making it beneficial for conditions like inflammatory bowel disease [].
  • Neurological disorders: Further research is investigating the potential of EHBA in neurodegenerative diseases like Alzheimer's and Parkinson's due to its observed ability to protect neurons from oxidative stress [].

3-Ethoxy-4-hydroxybenzyl alcohol, with the chemical formula C₉H₁₂O₃ and CAS Registry Number 4912-58-7, is an aromatic compound derived from ethyl vanillin. It features a hydroxyl group and an ethoxy group attached to a benzyl alcohol structure, making it a significant compound in organic chemistry. This compound is often referred to as ethyl vanillyl alcohol and is recognized for its potential applications in various fields, including pharmaceuticals and fragrances.

Research suggests that EHBA possesses antioxidant properties []. Antioxidants are molecules that scavenge free radicals and reactive oxygen species (ROS) in the body, potentially reducing oxidative stress and protecting cells from damage []. The mechanism of EHBA's antioxidant activity is likely due to the presence of the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals [].

  • Reduction Reactions: It can be synthesized from 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) through a reduction process, typically using sodium borohydride or lithium aluminum hydride as reducing agents .
  • Etherification: The compound can undergo etherification, where it reacts with methanol in the presence of a catalyst like Amberlyst-15 to produce methyl diantilis .
  • Oxidation: Under certain conditions, it may be oxidized to yield corresponding ketones or aldehydes, although specific conditions for these reactions are less documented.

3-Ethoxy-4-hydroxybenzyl alcohol exhibits notable biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals effectively, which may contribute to its potential health benefits .
  • Pharmacological Effects: Research indicates that this compound may have applications in developing therapeutic agents due to its bioactive properties, although specific mechanisms of action require further exploration.

The synthesis of 3-Ethoxy-4-hydroxybenzyl alcohol typically involves the following steps:

  • Starting Material: The process begins with 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).
  • Reduction: The aldehyde group is reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent (e.g., ethanol or methanol) under controlled conditions .
  • Purification: The resulting product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

3-Ethoxy-4-hydroxybenzyl alcohol finds applications across various industries:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds .
  • Fragrance Industry: The compound is utilized in creating fragrances due to its pleasant aromatic properties, often incorporated into perfumes and cosmetics.
  • Food Industry: It may also be employed as a flavoring agent due to its sweet vanilla-like aroma.

Interaction studies involving 3-Ethoxy-4-hydroxybenzyl alcohol focus on its potential interactions with biological systems:

  • Antioxidant Mechanisms: Investigations into how it interacts with free radicals and other reactive species have highlighted its role in cellular protection.
  • Synergistic Effects: Studies are ongoing to explore how this compound interacts with other antioxidants or therapeutic agents, which could enhance its efficacy in pharmacological applications.

Several compounds share structural or functional similarities with 3-Ethoxy-4-hydroxybenzyl alcohol. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Ethyl VanillinYesStronger flavor profile; more commonly used as a flavoring agent.
Vanillyl AlcoholYesLacks the ethoxy group; simpler structure with distinct properties.
4-Hydroxybenzoic AcidYesMore acidic; used primarily as a preservative and in pharmaceuticals.
3-Methoxy-4-hydroxybenzyl AlcoholYesContains a methoxy group instead of an ethoxy group; different solubility properties.

The uniqueness of 3-Ethoxy-4-hydroxybenzyl alcohol lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds. Its antioxidant properties and applications in both the fragrance and pharmaceutical industries further highlight its significance within this category of compounds.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4912-58-7

Wikipedia

3-Ethoxy-4-hydroxybenzyl alcohol

General Manufacturing Information

Benzenemethanol, 3-ethoxy-4-hydroxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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